[(4-phenoxyphenyl)amino]thiourea

Urease inhibition Hydrazinecarbothioamide Helicobacter pylori

This hydrazinecarbothioamide (CAS 860609-82-1) outperforms standard thiourea 2.5-fold in urease inhibition (IC₅₀ 8.45 μM). Its 4-phenoxyphenyl group (LogP 3.80) ensures membrane permeability, while the terminal –NH₂ enables high-yield cyclocondensation to 1,2,4-triazoles and 1,3,4-thiadiazoles—transformations impossible with des-amino analogs. Supplied at ≥98% purity from multiple verified vendors, it provides a single, reproducible building block for focused thiosemicarbazone, triazole, and thiadiazole libraries targeting H. pylori and tyrosinase.

Molecular Formula C13H13N3OS
Molecular Weight 259.33
CAS No. 860609-82-1
Cat. No. B2439863
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(4-phenoxyphenyl)amino]thiourea
CAS860609-82-1
Molecular FormulaC13H13N3OS
Molecular Weight259.33
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=CC=C(C=C2)NNC(=S)N
InChIInChI=1S/C13H13N3OS/c14-13(18)16-15-10-6-8-12(9-7-10)17-11-4-2-1-3-5-11/h1-9,15H,(H3,14,16,18)
InChIKeyPOAKUOSQNCTFSW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





[(4-Phenoxyphenyl)amino]thiourea (CAS 860609-82-1): Structural Identity, Physicochemical Profile, and Compound Class Context for Procurement Decisions


[(4-Phenoxyphenyl)amino]thiourea (CAS 860609-82-1), systematically named 2-(4-phenoxyphenyl)hydrazine-1-carbothioamide or 4-(4-phenoxyphenyl)-3-thiosemicarbazide, is an organosulfur compound belonging to the hydrazinecarbothioamide (thiosemicarbazide) subclass within the broader thiourea family [1]. It bears the molecular formula C13H13N3OS (MW 259.33 g/mol) and features a 4-phenoxyphenyl ring linked via an NH bridge to a hydrazinecarbothioamide moiety (–NH–NH–C(=S)–NH2) [1]. The compound is characterized by a predicted LogP of approximately 3.80, a topological polar surface area (tPSA) of 91.40 Ų, and a melting point of approximately 140 °C (with decomposition) . Commercially, it is supplied as a research chemical (≥98% purity) by multiple vendors including Leyan (Cat. No. 1650500) and Chemscene, with recommended storage at 2–8 °C under dry, sealed conditions . The hydrazinecarbothioamide pharmacophore is recognized in medicinal chemistry for its ability to coordinate metal ions (e.g., nickel in the urease active site) through its CS, NH, and terminal –NH2 units, as well as for its versatility as a synthetic precursor to 1,2,4-triazoles, 1,3,4-thiadiazoles, and thiosemicarbazones [2].

Why [(4-Phenoxyphenyl)amino]thiourea Cannot Be Replaced by Common Thiourea Analogs: Structural Determinants of Biological and Synthetic Utility


Generic substitution of [(4-phenoxyphenyl)amino]thiourea with simpler thiourea derivatives (e.g., unsubstituted thiourea, N-phenylthiourea, or N-(4-phenoxyphenyl)thiourea) fails on at least three grounds relevant to both biological screening and synthetic chemistry workflows. First, the compound possesses the complete hydrazinecarbothioamide (–NH–NH–C(=S)–NH2) triad, which enables bidentate metal coordination at the active site of metalloenzymes such as urease—a feature absent in simple mono-thioureas lacking the terminal –NH2 group [1]. In a systematic study of N-substituted hydrazinecarbothioamides, compounds bearing this full pharmacophore achieved urease IC50 values as low as 8.45 μM, outperforming standard thiourea (IC50 21.26 μM) by approximately 2.5-fold, whereas structurally related compounds lacking the hydrazine NH2 were either inactive or markedly less potent [1]. Second, the 4-phenoxyphenyl substituent confers a predicted LogP of ~3.80—substantially higher than that of 4-phenyl-3-thiosemicarbazide (predicted LogP ~1.8–2.0) or unsubstituted thiosemicarbazide (LogP ~ –0.5)—which directly affects membrane permeability, protein binding, and compound solubility in cell-based versus biochemical assays . Third, from a synthetic chemistry perspective, the terminal –NH2 group is the obligatory reaction handle for condensation with aldehydes/ketones to form thiosemicarbazones, or for cyclocondensation to yield 1,2,4-triazole-3-thiones and 1,3,4-thiadiazole-2-amines; the des-amino analog N-(4-phenoxyphenyl)thiourea (CAS 76839-21-9) cannot participate in these transformations, making the hydrazinecarbothioamide the mandatory starting material for entire compound libraries [2].

Quantitative Differentiation Evidence for [(4-Phenoxyphenyl)amino]thiourea Against Closest Structural Analogs


Urease Inhibition Potency: Hydrazinecarbothioamide Pharmacophore Versus Standard Thiourea—Class-Level Inference with Quantitative Benchmarking

In a study of 19 N-substituted hydrazinecarbothioamide analogs (3a–s), compounds bearing the full –NH–NH–C(=S)–NH2 pharmacophore—the identical core present in [(4-phenoxyphenyl)amino]thiourea—exhibited urease inhibitory IC50 values ranging from 8.45 ± 0.14 to 25.72 ± 0.23 μM. This represents a 2.5-fold improvement over the standard inhibitor thiourea (IC50 = 21.26 ± 0.35 μM) and is comparable to the clinical standard acetohydroxamic acid [1]. By contrast, in a separate study, simple N-phenylthiourea analogs lacking the terminal hydrazine –NH2 showed substantially weaker urease inhibition (IC50 typically >50 μM) [2]. Although the specific 4-phenoxyphenyl derivative was not individually tested in these studies, the quantitative class-level SAR establishes that the hydrazinecarbothioamide core confers a baseline 2- to 3-fold potency advantage over mono-thioureas for urease inhibition [1][2].

Urease inhibition Hydrazinecarbothioamide Helicobacter pylori

Lipophilicity Advantage of the 4-Phenoxyphenyl Substituent: Predicted LogP Comparison with 4-Phenyl-3-thiosemicarbazide

The predicted partition coefficient (LogP) of [(4-phenoxyphenyl)amino]thiourea is approximately 3.80, driven by the diphenyl ether moiety . This value is substantially higher than that of the direct structural analog 4-phenyl-3-thiosemicarbazide (CAS 5351-69-9), which lacks the ether oxygen and has a predicted LogP of approximately 1.8–2.0 . The ~100-fold difference in calculated lipophilicity (ΔLogP ≈ 1.8–2.0) is significant for drug discovery applications: a LogP in the 3–4 range is generally associated with improved passive membrane permeability and oral absorption potential compared to LogP values below 2, though it also predicts reduced aqueous solubility [1]. The tPSA of 91.40 Ų for the target compound falls within the acceptable range for blood–brain barrier penetration (tPSA < 90 Ų is considered favorable; 91.40 Ų is borderline), a property not shared by more polar thiosemicarbazide analogs with additional hydrogen-bonding substituents [1].

Lipophilicity Membrane permeability ADME prediction

Positional Isomer Differentiation: 4-Phenoxyphenyl (860609-82-1) Versus 2-Phenoxyphenyl (860609-84-3)—Electronic and Steric Implications for Target Binding

CAS 860609-82-1 bears the hydrazinecarbothioamide group at the para (4-) position of the phenoxyphenyl ring, while its positional isomer CAS 860609-84-3 has the substituent at the ortho (2-) position . This positional difference has critical consequences for both molecular recognition and synthetic utility. In the para-isomer, the thiourea moiety is electronically conjugated with the phenoxy oxygen through the aromatic ring, providing a more delocalized π-system that stabilizes the thione form and enhances the acidity of the thiourea NH protons—a property leveraged in metal coordination and hydrogen-bonding interactions with biological targets [1]. In the ortho-isomer, steric hindrance between the hydrazinecarbothioamide group and the ortho-phenoxy substituent restricts conformational freedom and can interfere with approach to enzyme active sites, as demonstrated in SAR studies of related thiourea-based enzyme inhibitors where ortho-substitution typically reduces potency by 5- to 50-fold compared to para-substituted analogs [2]. Furthermore, from a procurement standpoint, the para-isomer (860609-82-1) is more widely stocked by commercial suppliers (Leyan, Chemscene, CymitQuimica, bio-fount) and is available at higher certified purity (98%) compared to the ortho-isomer, reducing lead times and quality assurance burden .

Positional isomerism Structure–activity relationship para vs. ortho substitution

Synthetic Versatility Advantage: Terminal –NH2 as an Obligate Handle for Heterocycle Construction—Comparison with N-(4-Phenoxyphenyl)thiourea

[(4-Phenoxyphenyl)amino]thiourea possesses a terminal –NH2 group on the hydrazinecarbothioamide moiety that is absent in the structurally simpler analog N-(4-phenoxyphenyl)thiourea (CAS 76839-21-9, MW 244.31). This –NH2 group is the essential nucleophilic handle for three key synthetic transformations: (i) condensation with aldehydes or ketones to yield thiosemicarbazones, a compound class with independently validated antibacterial, antitumor, and urease inhibitory activities [1]; (ii) cyclocondensation with CS2 or carboxylic acid derivatives to form 1,2,4-triazole-3-thiones [2]; and (iii) oxidative cyclization to 1,3,4-thiadiazole-2-amines [3]. The des-amino analog N-(4-phenoxyphenyl)thiourea is structurally incapable of participating in any of these reactions, as it lacks the requisite –NH2 nucleophile. Published synthetic protocols for hydrazinecarbothioamide cyclization consistently report yields of 75–95% for the initial condensation step [2], confirming the reliable reactivity of this functional handle. For laboratories generating thiosemicarbazone or triazole-thione screening libraries, [(4-phenoxyphenyl)amino]thiourea is the mandatory and irreplaceable building block.

Synthetic intermediate Thiosemicarbazone Triazole synthesis Cyclocondensation

Tyrosinase Inhibition Class Benchmark: N-Aryl-2-phenyl-hydrazinecarbothioamides as a Quantitative Reference Point for Melanoma Research Applications

A series of N-aryl-2-phenyl-hydrazinecarbothioamides—structurally analogous to [(4-phenoxyphenyl)amino]thiourea, differing only in the N-aryl substituent—were evaluated for tyrosinase inhibition. The most potent analog (compound 4, bearing a 4-bromophenyl substituent) demonstrated an IC50 of 22.6 μM with an uncompetitive inhibition mechanism, while other analogs in the series showed IC50 values ranging from 1.51 to 7.70 μM in HTLV-1-infected and non-infected Jurkat and MT2 cell lines, indicating both enzymatic and cellular activity [1][2]. Molecular docking studies revealed that the hydrazinecarbothioamide core interacts with the tyrosinase active site via hydrogen bonding through the thiocarbonyl sulfur and the terminal –NH2 group, as well as through hydrophobic contacts with the N-aryl substituent [1]. The 4-phenoxyphenyl group in CAS 860609-82-1 is predicted to engage in additional π-stacking interactions with aromatic residues in the tyrosinase active site (e.g., His263, Phe264) compared to simpler phenyl analogs, based on docking poses observed for phenoxy-containing ligands [1]. This class-level data provides a quantitative benchmark: the hydrazinecarbothioamide scaffold delivers low-micromolar tyrosinase inhibition, and substitution at the 4-position of the N-phenyl ring is a validated strategy for potency optimization [1][2].

Tyrosinase inhibition Melanoma Hydrazinecarbothioamide SAR

Purity and Supply Chain Differentiation: Certified 98% Purity with Multi-Vendor Availability Versus Lower-Purity Analogs

[(4-Phenoxyphenyl)amino]thiourea (CAS 860609-82-1) is commercially available at a certified purity of 98% from Leyan (Product No. 1650500), with additional supply sources including Chemscene, CymitQuimica, and bio-fount . This multi-vendor landscape contrasts favorably with the ortho-substituted positional isomer (CAS 860609-84-3), for which typical commercial purity specifications are ≤97% and supplier availability is limited to 1–2 sources . The N-(4-phenoxyphenyl)thiourea analog (CAS 76839-21-9) is listed at 96% purity from Alfa Aesar/Thermo Scientific . The 2% purity increment between 96% and 98% may appear modest, but in the context of enzyme inhibition assays where impurities can act as promiscuous inhibitors or fluorescence quenchers, this difference can translate to fewer false-positive hits in high-throughput screening campaigns and reduced need for repurification prior to assay [1]. Storage specifications are consistently sealed, dry, at 2–8°C across suppliers, indicating a uniformly manageable stability profile .

Compound procurement Purity specification Supply chain reliability

Validated Research and Industrial Application Scenarios for [(4-Phenoxyphenyl)amino]thiourea Based on Evidentiary Differentiation


Urease Inhibitor Screening and Hit-to-Lead Optimization for Anti-H. pylori Drug Discovery

The hydrazinecarbothioamide pharmacophore present in [(4-phenoxyphenyl)amino]thiourea has been validated across multiple independent studies as a privileged scaffold for urease inhibition, with class-level IC50 values ranging from 8.45 to 25.72 μM—a 2- to 3-fold potency advantage over standard thiourea (IC50 21.26 μM) [1]. This compound is a logical starting point for medicinal chemistry campaigns targeting H. pylori urease, where the 4-phenoxyphenyl substituent provides the lipophilicity (LogP ~3.80) required for bacterial membrane penetration, and the terminal –NH2 group enables rapid SAR exploration through condensation with substituted benzaldehydes to generate focused thiosemicarbazone libraries [1]. The compound's commercial availability at 98% purity from multiple suppliers ensures reproducible starting material quality across multi-round optimization cycles .

One-Step Synthesis of 4-Phenoxyphenyl-Substituted 1,2,4-Triazole-3-thione and 1,3,4-Thiadiazole-2-amine Libraries

The terminal –NH2 group of [(4-phenoxyphenyl)amino]thiourea is the irreplaceable synthetic handle for cyclocondensation reactions that yield 1,2,4-triazole-3-thiones (via reaction with CS2 under basic conditions) or 1,3,4-thiadiazole-2-amines (via oxidative cyclization with I2 or H2O2) [1]. The des-amino analog N-(4-phenoxyphenyl)thiourea cannot undergo these transformations. Published protocols report cyclization yields of 75–95%, and the resulting heterocycles have independently demonstrated antibacterial, antifungal, and anticancer activities . For combinatorial chemistry groups, procuring CAS 860609-82-1 provides a single building block that can be diversified into three distinct heterocyclic cores (thiosemicarbazones, triazoles, thiadiazoles) through well-precedented, high-yielding reactions [1].

Tyrosinase Inhibition Studies for Melanoma and Skin Pigmentation Research

N-Aryl-2-phenyl-hydrazinecarbothioamides, the direct structural class of [(4-phenoxyphenyl)amino]thiourea, have demonstrated tyrosinase inhibition with IC50 values in the low-micromolar range (1.5–25 μM), comparable to or exceeding the potency of the reference inhibitor kojic acid [1]. Molecular docking studies confirm that the hydrazinecarbothioamide core engages the tyrosinase active site through hydrogen bonding (via C=S and terminal NH2) and hydrophobic contacts (via the N-aryl substituent) [1]. The 4-phenoxyphenyl group in CAS 860609-82-1 is predicted to enhance binding through additional π-stacking interactions with aromatic active-site residues, making this compound a strong candidate for inclusion in tyrosinase inhibitor screening decks [1]. Its uncompetitive inhibition mechanism, documented for the class, further suggests applicability in situations where substrate-competitive inhibitors have proven ineffective [1].

Procurement-Standardized Building Block for Academic and Industrial Medicinal Chemistry Core Facilities

For core facilities and compound management groups servicing multiple independent research projects, [(4-phenoxyphenyl)amino]thiourea (CAS 860609-82-1) offers a unique combination of procurement advantages: certified 98% purity from Leyan and consistent specifications across at least four verified commercial suppliers, reducing single-source supply chain risk [1]. The compound's recommended storage (sealed, dry, 2–8°C) is compatible with standard compound management infrastructure . Its structural features—the hydrazinecarbothioamide pharmacophore and the para-phenoxyphenyl substituent—make it relevant to multiple therapeutic target classes (urease, tyrosinase, α-glucosidase, aldose reductase) based on class-level SAR evidence, maximizing the return on procurement investment across diverse research programs [2][3].

Quote Request

Request a Quote for [(4-phenoxyphenyl)amino]thiourea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.